Mat2A-IN-15
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Overview
Description
Mat2A-IN-15 is a small molecule inhibitor targeting methionine adenosyltransferase 2A (MAT2A), an enzyme involved in the synthesis of S-adenosyl-L-methionine (SAM), a crucial methyl donor in various biological processes . This compound has garnered significant interest due to its potential therapeutic applications, particularly in cancer treatment .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Mat2A-IN-15 involves multiple steps, starting with the preparation of key intermediates. The reaction conditions typically include the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity . Specific details on the synthetic routes and reaction conditions are often proprietary and may vary depending on the manufacturer.
Industrial Production Methods
Industrial production of this compound follows standardized protocols to ensure consistency and scalability. This includes the use of large-scale reactors, purification techniques such as chromatography, and stringent quality control measures to meet regulatory standards .
Chemical Reactions Analysis
Types of Reactions
Mat2A-IN-15 primarily undergoes substitution reactions, where functional groups are replaced by other atoms or groups . It may also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include organic solvents like dimethyl sulfoxide (DMSO), catalysts such as palladium on carbon, and oxidizing agents like hydrogen peroxide . The reaction conditions often involve controlled temperatures and pH levels to optimize the reaction rates and yields .
Major Products Formed
The major products formed from the reactions involving this compound depend on the specific reagents and conditions used. For instance, substitution reactions may yield various derivatives with altered functional groups, while oxidation reactions may produce oxidized forms of the compound .
Scientific Research Applications
Mat2A-IN-15 has a wide range of scientific research applications:
Mechanism of Action
Mat2A-IN-15 exerts its effects by inhibiting the activity of MAT2A, thereby reducing the levels of SAM in cells . This inhibition disrupts various methylation processes, affecting gene expression, DNA repair, and other cellular functions . The molecular targets and pathways involved include the SAM-dependent methyltransferases and the folate cycle .
Comparison with Similar Compounds
Similar Compounds
PF-9366: Another MAT2A inhibitor with similar therapeutic potential.
IDE397: A potent MAT2A inhibitor developed for treating MTAP-deleted cancers.
Uniqueness
Mat2A-IN-15 is unique due to its specific binding affinity and selectivity for MAT2A, making it a valuable tool for studying the enzyme’s role in various biological processes. Its effectiveness in reducing SAM levels and its potential therapeutic applications further distinguish it from other similar compounds.
Properties
Molecular Formula |
C36H32Cl2N6O2 |
---|---|
Molecular Weight |
651.6 g/mol |
IUPAC Name |
7-chloro-1-[3-[(Z)-4-[3-[7-chloro-4-(dimethylamino)-2-oxoquinazolin-1-yl]phenyl]but-2-enyl]phenyl]-4-(dimethylamino)quinazolin-2-one |
InChI |
InChI=1S/C36H32Cl2N6O2/c1-41(2)33-29-17-15-25(37)21-31(29)43(35(45)39-33)27-13-7-11-23(19-27)9-5-6-10-24-12-8-14-28(20-24)44-32-22-26(38)16-18-30(32)34(42(3)4)40-36(44)46/h5-8,11-22H,9-10H2,1-4H3/b6-5- |
InChI Key |
SCVARKUXQNOUDA-WAYWQWQTSA-N |
Isomeric SMILES |
CN(C)C1=NC(=O)N(C2=C1C=CC(=C2)Cl)C3=CC=CC(=C3)C/C=C\CC4=CC(=CC=C4)N5C6=C(C=CC(=C6)Cl)C(=NC5=O)N(C)C |
Canonical SMILES |
CN(C)C1=NC(=O)N(C2=C1C=CC(=C2)Cl)C3=CC=CC(=C3)CC=CCC4=CC(=CC=C4)N5C6=C(C=CC(=C6)Cl)C(=NC5=O)N(C)C |
Origin of Product |
United States |
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